2-Methylundecane

CAS No.: 7045-71-8

Cat. No.: VC2494725

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7045-71-8 |

|---|---|

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | 2-methylundecane |

| Standard InChI | InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 |

| Standard InChI Key | GTJOHISYCKPIMT-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(C)C |

| Canonical SMILES | CCCCCCCCCC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

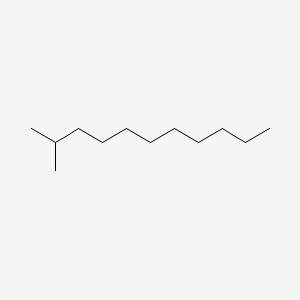

2-Methylundecane is a twelve-carbon branched alkane with a methyl group at the second carbon position. It belongs to the broader category of isododecanes and has a molecular formula of C₁₂H₂₆ . The compound is registered under multiple identification systems as detailed in Table 1.

Table 1: Chemical Identification Parameters of 2-Methylundecane

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆ |

| CAS Number | 7045-71-8 |

| PubChem CID | 23459 |

| Alternate CAS Numbers | 31807-55-3, 18516-37-5, 97659-99-9 |

| EINECS | 230-323-4, 250-816-8 |

| IUPAC Name | 2-methylundecane |

| Common Synonyms | Isododecane, Undecane, 2-methyl- |

Structural Representation

2-Methylundecane consists of a linear undecane backbone with a methyl group (-CH₃) attached at the second carbon position. This branching creates a tertiary carbon atom, influencing its physical and chemical properties compared to straight-chain alkanes . The structure can be represented by the SMILES notation: CCCCCCCCCC(C)C .

The compound has a specific structural arrangement reflected in its InChI representation: InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 . This unique identifier distinguishes it from other isomeric forms of dodecane.

Physical and Chemical Properties

Physical Properties

2-Methylundecane exhibits typical alkane physical properties with some distinctive characteristics due to its branched structure. Table 2 summarizes its key physical properties.

Table 2: Physical Properties of 2-Methylundecane

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 170.335 | g/mol |

| Physical State | Colorless liquid | - |

| Density | 0.74 | g/cm³ |

| Boiling Point | 170-195 | °C |

| Melting Point | -70 | °C |

| Flash Point | 42 | °C |

| LogP | 4.78310 | - |

| Index of Refraction | 1.421 | - |

| Exact Mass | 170.203 | - |

| Solubility | Insoluble in water, soluble in organic solvents | - |

As evident from the data, 2-methylundecane has a significantly lower density than water, making it float on water surfaces . Its high boiling point range (170-195°C) reflects typical behavior for a C12 hydrocarbon . The compound shows limited water solubility but dissolves readily in silicones, fats, and other organic solvents .

Chemical Reactivity

As a saturated hydrocarbon, 2-methylundecane exhibits relatively low chemical reactivity under normal conditions. The compound primarily undergoes typical alkane reactions such as:

-

Combustion: Complete oxidation producing carbon dioxide and water

-

Halogenation: Substitution reactions with halogens (particularly in the presence of light or catalysts)

-

Cracking: Breaking of carbon-carbon bonds under high temperature and pressure

The branched structure at the C-2 position creates a tertiary carbon, which is more reactive toward radical substitution reactions compared to primary or secondary carbons in the molecule .

Production and Synthesis

Industrial Production

2-Methylundecane is primarily produced through petroleum refining processes, particularly catalytic reforming and isomerization of straight-chain alkanes . The industrial production typically involves:

-

Fractional distillation of petroleum to isolate C12 hydrocarbon fractions

-

Catalytic isomerization to create the branched structure

-

Purification through additional distillation and other separation techniques

These processes yield 2-methylundecane with varying degrees of purity, often as part of isomeric mixtures .

Laboratory Synthesis

Laboratory synthesis of pure 2-methylundecane can be achieved through several routes:

-

Grignard reactions using appropriate alkyl halides

-

Wurtz coupling reactions

-

Reduction of corresponding ketones or alcohols

These methods allow for the controlled synthesis of the compound with higher specificity than industrial processes, though at significantly smaller scales .

Applications and Uses

Cosmetic and Personal Care Applications

2-Methylundecane has found extensive use in the cosmetic and personal care industry due to its favorable properties. It functions primarily as:

-

An emollient that softens and smooths skin

-

A solvent in various formulations

The compound delivers several benefits in cosmetic formulations:

-

Traps moisture and prevents water evaporation from skin

-

Provides a matte finish with a weightless feel

-

Enhances spreadability due to its low viscosity

-

Offers excellent compatibility with silicones, enhancing shine and slip in hair care products

Its low irritation potential and non-comedogenic properties make it particularly valuable for sensitive skin formulations .

Industrial Applications

Beyond cosmetics, 2-methylundecane serves various industrial purposes:

-

As a solvent in industrial cleaning products

-

In chemical manufacturing as an intermediate

-

As a component in certain fuel formulations

-

In laboratory applications as a standard or reference material

The compound's volatility, spreadability, and solvent properties contribute to its utility across these diverse applications .

Environmental Research Findings

Secondary Organic Aerosol Studies

Recent research has investigated 2-methylundecane's role in atmospheric chemistry, particularly its contribution to secondary organic aerosol (SOA) formation. A significant study measured SOA yields for several C12 alkanes, including 2-methylundecane, under different nitrogen oxide (NOx) conditions .

Table 3: Comparative SOA Yields of C12 Alkanes

| Compound | High-NOx Conditions Yield | Low-NOx Conditions Yield |

|---|---|---|

| 2-Methylundecane | Lowest among C12 alkanes studied | Lowest (tied with n-dodecane) |

| n-Dodecane | Higher than 2-methylundecane | Low (tied with 2-methylundecane) |

| Hexylcyclohexane | Similar to n-dodecane | Higher than n-dodecane |

| Cyclododecane | Highest (up to 160%) | Highest among compounds studied |

The research demonstrated that the branched structure of 2-methylundecane leads to increased vapor-phase fragmentation, resulting in lower SOA yields compared to other C12 alkanes . This fragmentation was found to be more prevalent under high-NOx conditions than under low-NOx conditions .

Natural Occurrence

2-Methylundecane has been reported to occur naturally in Zingiber officinale (ginger), suggesting its potential role in plant biochemistry . This finding indicates the compound may have additional biological functions beyond those currently understood.

Market Analysis and Future Outlook

Current Market Status

The global market for 2-methylundecane was valued at several million US dollars in 2024, with growth projected through 2031 . The compound's expanding applications in cosmetics, particularly in regions with growing personal care markets, have contributed to this positive outlook.

Future Research Directions

Several areas of ongoing and potential future research involving 2-methylundecane include:

-

Further atmospheric chemistry studies to better understand its role in air quality

-

Development of new cosmetic formulations leveraging its unique properties

-

Exploration of potential biological activities or effects

-

Assessment of environmental impacts and degradation pathways

As research continues, additional applications and properties of 2-methylundecane are likely to be discovered, potentially expanding its market further .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume